molecular formula C6H6O3 B1584690 5-methylfuran-3-carboxylic Acid CAS No. 21984-93-0

5-methylfuran-3-carboxylic Acid

Cat. No.: B1584690
CAS No.: 21984-93-0
M. Wt: 126.11 g/mol
InChI Key: MDVRXWAAVDTLFJ-UHFFFAOYSA-N
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Description

5-Methylfuran-3-carboxylic acid is an organic compound with the molecular formula C6H6O3 It belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylfuran-3-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of 5-methylfuran using a continuous flow reactor. This method allows for efficient and scalable production of the compound .

Mechanism of Action

The mechanism of action of 5-methylfuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of certain oxidases, leading to reduced oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylfuran-3-carboxylic acid is unique due to its specific position of the carboxyl group on the furan ring, which imparts distinct chemical and biological properties. This positional difference can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications .

Properties

IUPAC Name

5-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVRXWAAVDTLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944576
Record name 5-Methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21984-93-0
Record name 3-Furancarboxylic acid, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021984930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylfuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 31.7 g (206 mmol) of ethyl 5-methylfuran-3-carboxylate, 40 ml of 45% strength potassium hydroxide and 100 ml of water was refluxed for 4 h, then cooled to 10° C. and acidified to pH 1 with 15% strength hydrochloric acid. The resulting mixture was left at this temperature for 2 h, and the precipitate was filtered off and dried to constant weight at 45-50° C., resulting in 23.7 g (188 mmol, 91%) of 5-methylfuran-3-carboxylic acid.
Quantity
31.7 g
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reactant
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Quantity
100 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-methylfuran-3-carboxylic acid in the study of Capparis spinosa L.?

A: this compound, also known as cappariside, was identified as a novel antioxidant compound isolated from the fruits of Capparis spinosa L. []. This discovery marks the first report of this compound within the Capparis genus.

Q2: How potent is this compound as an antioxidant compared to other compounds found in Capparis spinosa L.?

A: this compound demonstrated significant antioxidant activity, exhibiting a SC50 value of 0.204 ± 0.002 mM in DPPH radical scavenging assays []. This activity was comparable to other potent antioxidants isolated in the same study, such as protocatechuic acid (SC50 = 0.032 ± 0.0 mM) and trans-ferulic acid (SC50 = 0.090 ± 0.001 mM) []. This suggests that this compound contributes significantly to the overall antioxidant capacity of Capparis spinosa L. fruits.

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